Dimethyl 2-(2-oxohexyl)pentanedioate
Description
Dimethyl 2-(2-oxohexyl)pentanedioate is an ester derivative of pentanedioic acid (glutaric acid) featuring a 2-oxohexyl substituent at the C2 position and methyl ester groups at the terminal carboxylates. This structure confers unique chemical and biological properties, including enhanced lipophilicity due to the ketone-containing alkyl chain and ester functionalities.
Properties
CAS No. |
476363-09-4 |
|---|---|
Molecular Formula |
C13H22O5 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
dimethyl 2-(2-oxohexyl)pentanedioate |
InChI |
InChI=1S/C13H22O5/c1-4-5-6-11(14)9-10(13(16)18-3)7-8-12(15)17-2/h10H,4-9H2,1-3H3 |
InChI Key |
PAEGQAOYUFYLAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC(CCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(2-oxohexyl)pentanedioate typically involves the esterification of pentanedioic acid derivatives. One common method is the reaction of 2-oxohexanoic acid with dimethyl malonate in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the continuous mixing of reactants and catalysts, followed by separation and purification of the product using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2-oxohexyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia (NH3) or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other esters.
Scientific Research Applications
Dimethyl 2-(2-oxohexyl)pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of Dimethyl 2-(2-oxohexyl)pentanedioate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of carboxylic acids and alcohols. Additionally, its ketone group can participate in redox reactions, influencing cellular redox states and metabolic processes .
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Position and Reactivity :
- The 2-oxohexyl group in the target compound introduces a ketone at the C2 position, distinguishing it from C3-substituted analogs (e.g., DME or fluorophenyl derivatives). This position may influence regioselectivity in reactions or binding interactions .
- Electron-Withdrawing Groups : Compounds like the 3-nitrophenyl derivative () exhibit stronger electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions compared to the alkyl/ketone substituents in the target compound.
Biological Activity :
- Fluorophenyl and nitrophenyl derivatives show promise in drug discovery due to their ability to modulate enzyme activity (e.g., cardiovascular targets) . In contrast, the 2-oxohexyl group may favor prodrug applications, where the ketone could be reduced in vivo to enhance bioavailability.
Synthetic Utility :
Physicochemical Properties
- Stability : Ketones are generally stable under physiological conditions, whereas sulfonyl or nitro groups (as in DME or nitrophenyl derivatives) may confer sensitivity to redox environments .
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